(2,4,6-Trichloropyridin-3-yl)methanol
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Overview
Description
(2,4,6-Trichloropyridin-3-yl)methanol is an organic compound with the chemical formula C₆H₄Cl₃NO. It is a colorless to pale yellow solid with a special aromatic taste . This compound is primarily used as a heterocyclic building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloropyridin-3-yl)methanol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with thionyl chloride to produce 3-chloropyridine, which is then further chlorinated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trichloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4,6-trichloropyridine-3-carboxylic acid, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
(2,4,6-Trichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4,6-Trichloropyridin-3-yl)methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2,3,6-Trimethoxypyridin-4-yl)methanol: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
3-Pyridinemethanol, 2,4,6-trichloro-: This is another closely related compound with similar chlorination patterns but different reactivity and uses.
Uniqueness
(2,4,6-Trichloropyridin-3-yl)methanol is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
(2,4,6-trichloropyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXGSDVCHFFUOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744356 |
Source
|
Record name | (2,4,6-Trichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218994-36-5 |
Source
|
Record name | (2,4,6-Trichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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